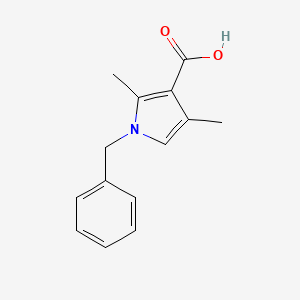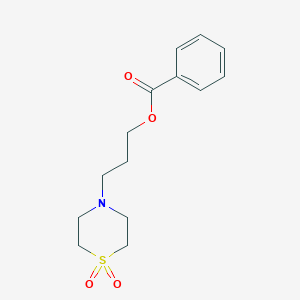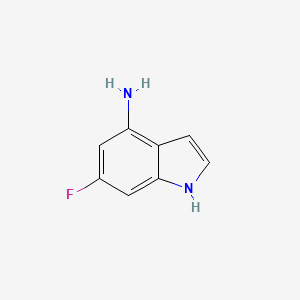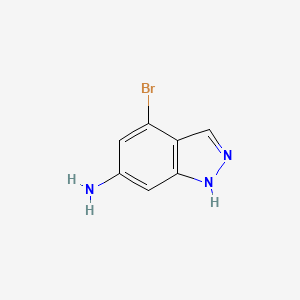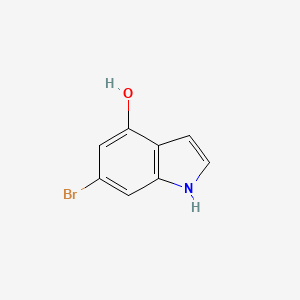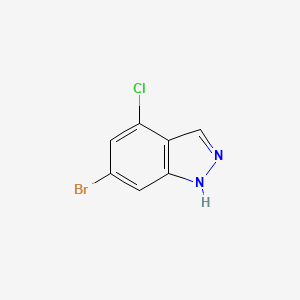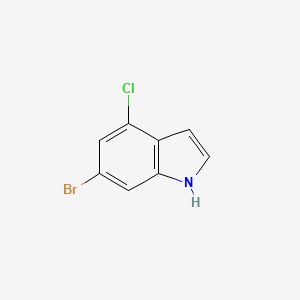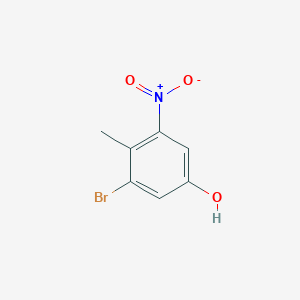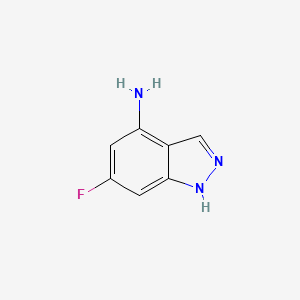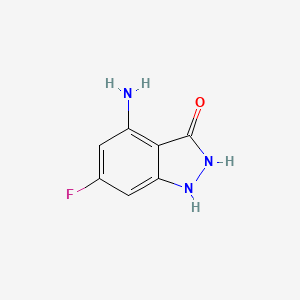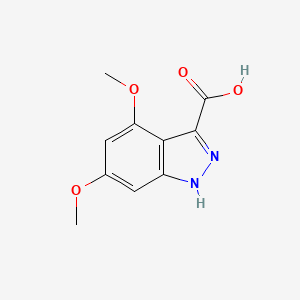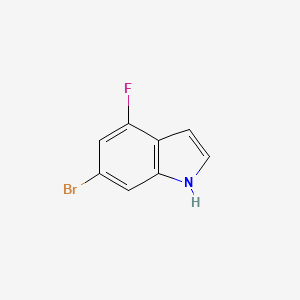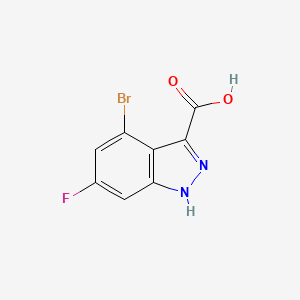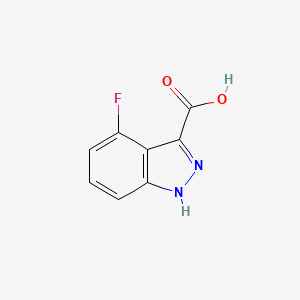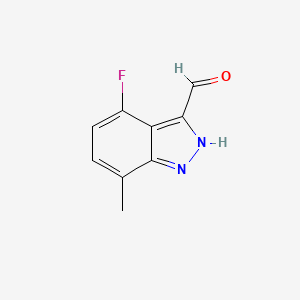
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their diverse pharmacological activities and are used in the synthesis of various pharmaceuticals. The presence of a fluorine atom and a methyl group in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One such method involves the nucleophilic substitution of the indazole N—H hydrogen atom with different substituents, as seen in the synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . Another practical synthesis approach for indazoles is the condensation of o-fluorobenzaldehydes with hydrazine, which can be optimized by using methyloxime derivatives to prevent competitive reductions . These methods highlight the versatility in synthesizing indazole derivatives, which could be applied to the synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a pyrazole ring fused to a benzene ring. The infrared spectrum, structural, and optical properties of similar compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in molecular interactions . The molecular docking studies suggest that these functional groups are essential for binding, indicating potential inhibitory activities against certain enzymes .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including molecular rearrangements. For instance, 4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated, with the equilibrium position depending on the electronic properties of substituents . This kind of reactivity could be relevant for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, as the presence of electron-withdrawing or electron-donating groups can significantly affect its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of a fluorine atom can affect the compound's lipophilicity, boiling point, and density. The presence of a carbonyl group can lead to specific interactions, such as hydrogen bonding, which can be observed in the crystal structure of related compounds . Additionally, the electronic properties of the substituents can influence the compound's reactivity and its potential as a candidate for nonlinear optical materials, as suggested by the calculated first hyperpolarizability of similar compounds .
Applications De Recherche Scientifique
Synthesis of Fluorescent Dyes
A study by Wrona-Piotrowicz et al. (2022) delves into the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene (pyrazoolympicene) chromophore. The research focuses on the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, leading to compounds exhibiting bright fluorescence. These compounds could be potential candidates for sensing strongly acidic fluorophore environments due to their weak base behavior and significant changes in emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Antimicrobial Agents
Bhat et al. (2016) synthesized a new series of compounds through a Vilsmeier–Haack formylation approach, aiming at potential antimicrobial applications. These compounds, characterized by their structure, showed a broad spectrum of antimicrobial activities along with moderate to good antioxidant properties. The study suggests that some of these synthesized compounds could serve as effective inhibitors against E. coli MurB enzyme, indicating their potential as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Structural Analysis and Synthesis
Research by Morzyk-Ociepa et al. (2021) offers a comprehensive analysis of 1H-indazole-3-carbaldehyde through X-ray, spectroscopic (FT-IR, FT-Raman), and computational (DFT) methods. This study provides insights into the molecule's crystal structure, stabilized by various intermolecular interactions such as π•••π and C=O•••π interactions. Such detailed structural analysis aids in understanding the molecular arrangements and potential applications in material science and chemical synthesis (Morzyk-Ociepa, Szmigiel-Bakalarz, Nentwig, Oeckler, & Malik, 2021).
Orientations Futures
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Propriétés
IUPAC Name |
4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVSRRPYMYSITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

